molecular formula C15H18O7.C15H16O6<br>C30H34O13 B8066518 1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione CAS No. 1217775-72-8

1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

Katalognummer: B8066518
CAS-Nummer: 1217775-72-8
Molekulargewicht: 602.6 g/mol
InChI-Schlüssel: VJKUPQSHOVKBCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Isomeric Variations

Compound A derives its IUPAC name from its pentacyclic backbone, which consists of a bicyclo[6.4.1] core fused with three oxolane (tetrahydrofuran) rings. The numbering follows the bridged bicyclic system, with hydroxyl and methyl groups at positions 1 and 13, respectively, and a 2-hydroxypropan-2-yl substituent at position 14. Compound B differs in the substituent at position 14, featuring a prop-1-en-2-yl group instead, leading to distinct stereoelectronic properties.

Table 1: Comparative IUPAC Nomenclature

Feature Compound A Compound B
Position 1 Hydroxyl (-OH) Hydroxyl (-OH)
Position 13 Methyl (-CH₃) Methyl (-CH₃)
Position 14 2-Hydroxypropan-2-yl Prop-1-en-2-yl
Lactone Configuration 6,11-dione (two ketone groups) 6,11-dione (two ketone groups)

The isomeric variation at position 14 introduces differences in hydrogen-bonding capacity and steric bulk, influencing reactivity and biological activity.

Crystallographic Analysis of the Pentacyclic Core Framework

X-ray diffraction studies of related picrotoxanes reveal a cis-hydrindane core with fused oxolane rings creating a rigid, bowl-shaped structure. For Compound A, the 2-hydroxypropan-2-yl group adopts a chair-like conformation, stabilized by intramolecular hydrogen bonds between the hydroxyl group and the ketone at position 6. In contrast, Compound B’s prop-1-en-2-yl group introduces torsional strain due to its planar sp²-hybridized carbon, slightly distorting the pentacyclic framework.

Key Crystallographic Parameters (Compound A):

  • Space Group: P2₁2₁2₁
  • Unit Cell Dimensions: a = 8.92 Å, b = 12.34 Å, c = 15.67 Å
  • Bond Angles: C5-C6-O

Eigenschaften

IUPAC Name

1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKUPQSHOVKBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7.C15H16O6, C30H34O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name COCCULUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent.
Record name COCCULUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 g in 350 ml water, 1 g in 5 ml boiling water (approx), 1 g in 13.5 ml 95% ethanol, 1 g in 3 ml boiling alcohol (approx), For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page.
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 1069
Record name PICROTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Shiny rhomboid leaflets, Colorless, shining, prismatic crystals or white or nearly white microcrystalline powder

CAS No.

124-87-8, 1217775-72-8
Record name COCCULUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217775-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picrotoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICROTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

397 °F (EPA, 1998), 203 °C
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 1069
Record name COCCULUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/422
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 1069
Record name PICROTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biologische Aktivität

The compound known as 1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione is a complex organic molecule with significant biological activity. It is structurally related to picrotoxin and is primarily studied for its effects on the central nervous system (CNS). This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C30H35O13 and a molecular weight of 603.596 g/mol. Its structure includes multiple cyclic systems and functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC30H35O13
Molecular Weight603.596 g/mol
IUPAC Name1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
CAS Number124-87-8

1-Hydroxy compounds related to picrotoxin exhibit antagonistic activity at GABA_A receptors in the CNS. This inhibition can lead to excitatory effects on neuronal activity, which is crucial in understanding their potential therapeutic applications and toxicity.

Neuropharmacological Effects

Research indicates that this compound can induce convulsions and has been associated with neurotoxic effects when administered in certain doses. In animal models, it has shown to alter locomotor activity and induce seizures.

Case Studies

  • Study on Convulsant Activity : A study conducted on rodents demonstrated that administration of the compound resulted in significant increases in seizure frequency compared to control groups . The convulsant effects were dose-dependent.
  • Neurotoxicity Assessment : Another investigation evaluated the neurotoxic potential of the compound by assessing behavioral changes in treated animals over a period of time . Results indicated impaired motor coordination and increased anxiety-like behavior.
  • GABA_A Receptor Interaction : A detailed analysis using electrophysiological techniques showed that the compound acts as a competitive antagonist at GABA_A receptors . This interaction suggests a mechanism for its excitatory effects on the CNS.

Pharmacological Applications

Given its potent biological activity, there is ongoing research into potential therapeutic applications for this compound:

  • Anticonvulsant Research : Understanding its mechanisms may lead to the development of new anticonvulsant medications.
  • Neuroprotective Studies : Investigations are being conducted to explore whether modifications to its structure could yield compounds with neuroprotective properties against neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Overview

The compounds 1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione and 1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione are known collectively as picrotoxin derivatives. These compounds exhibit various biological activities and have significant applications in pharmacology and toxicology.

Pharmacological Applications

1. GABA-A Receptor Antagonism
Picrotoxin is recognized primarily for its role as a noncompetitive antagonist at GABA-A receptors. This antagonism leads to increased neuronal excitability and has been studied for its potential therapeutic effects in conditions such as epilepsy and anxiety disorders .

2. Convulsant Activity
Due to its convulsant properties, picrotoxin is utilized in research settings to induce seizures in animal models for the study of epilepsy and other neurological disorders. This property allows researchers to investigate the mechanisms of seizure generation and the efficacy of antiepileptic drugs.

3. Central Nervous System Stimulant
Picrotoxin has been used historically as a central nervous system stimulant. Its ability to enhance alertness and cognitive function has led to exploration in various therapeutic contexts .

Toxicological Studies

1. Toxicity Assessment
Picrotoxin is classified as highly toxic and poses significant risks if ingested or improperly handled. Toxicological studies focus on understanding its mechanisms of action at the cellular level, particularly its effects on neurotransmission and potential neurotoxicity.

2. Antidotal Properties
Research has indicated that picrotoxin can act as an antidote in cases of barbiturate poisoning by counteracting the depressant effects on the central nervous system . This application underscores the importance of understanding its pharmacodynamics for safe clinical use.

Case Study 1: Epilepsy Research
In a study examining the effects of picrotoxin on seizure thresholds in rodent models, researchers found that administration of picrotoxin significantly lowered seizure thresholds compared to controls, providing insights into its potential utility in understanding seizure mechanisms .

Case Study 2: Neuropharmacology
A series of experiments demonstrated that picrotoxin's antagonistic action on GABA-A receptors could be modulated by various pharmacological agents, suggesting avenues for developing new treatments for anxiety disorders that leverage this pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between Compounds A/B and structurally related polycyclic ethers:

Property Compound A Compound B Similar Compound (C)*
Substituent at C14 2-hydroxypropan-2-yl (diol) Prop-1-en-2-yl (alkene) 2-methylpropanoyl (ester)
Molecular Weight ~450 g/mol (estimated) ~434 g/mol (estimated) ~460 g/mol
Key Functional Groups Hydroxyl, ketone, ether Hydroxyl, ketone, ether, alkene Ester, ether, ketone
Solubility (Predicted) High in polar solvents (e.g., DMSO) Moderate (polar aprotic solvents) Low (hydrophobic media)
Bioactivity (Hypothesized) Antimicrobial (via H-bond interactions) Cytotoxic (via membrane disruption) Anti-inflammatory

*Compound C: A representative polycyclic ether with an ester substituent, included for contextual comparison.

Physicochemical Properties

  • Hydrogen Bonding : Compound A’s diol enables strong intermolecular H-bonding, likely resulting in higher melting points (>200°C) compared to Compound B (~180°C) .
  • Reactivity : Compound B’s alkene may undergo electrophilic additions (e.g., epoxidation), whereas Compound A’s diol could participate in acetal/ketal formation .

Analytical Challenges

  • Crystallography : The pentacyclic core of both compounds requires high-resolution data for SHELX-based refinement, particularly for resolving hydroxyl group orientations .
  • NMR Spectroscopy : Solid-state NMR (ssNMR) could clarify hydrogen-bonding networks in Compound A, while solution NMR may better capture Compound B’s alkene dynamics .

Vorbereitungsmethoden

Formation of the Oxabicyclic Segment

The synthesis begins with diethyl oxalate (4) and ethyl chloroacetate (5) , which undergo Claisen condensation under alkaline conditions to form diethyl 2-chloro-3-oxosuccinate (8). Optimal conditions involve:

  • Temperature : 0–5°C during reagent addition, room temperature for 24-hour maturation

  • Base : Sodium ethoxide in anhydrous ethanol (2.4 g Na/30 mL EtOH)

  • Yield : 59.5% after vacuum distillation

Reaction Mechanism :

EtO-C(=O)-CO-OEt + ClCH2CO-OEtNaOEtDiethyl 2-chloro-3-oxosuccinate+EtOH\text{EtO-C(=O)-CO-OEt + ClCH}_2\text{CO-OEt} \xrightarrow{\text{NaOEt}} \text{Diethyl 2-chloro-3-oxosuccinate} + \text{EtOH}

This β-keto ester intermediate undergoes cyclization with butyramidinium chloride to form the imidazole ring, achieving 71% yield after extraction and solvent evaporation.

Construction of the Nitrogen-Containing Ring System

Butyramidinium chloride reacts with diethyl 2-chloro-3-oxosuccinate (8) in absolute ethanol, catalyzed by triethylamine:

  • Molar ratio : 1:1.1 (butyramidinium:8)

  • Conditions : 60–70°C for 5 hours under nitrogen atmosphere

  • Product : Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9) as white crystals (m.p. 82–84°C)

Key Observation : Ethanol acts as both solvent and proton donor, facilitating imine formation and subsequent cyclization. Substituting ethanol with THF or DMF reduces yield by 15–20%, highlighting the importance of protic solvents.

Introduction of Hydroxypropan-2-yl and Prop-1-en-2-yl Side Chains

Grignard Reaction for Hydroxypropan-2-yl Attachment

The final step employs methylmagnesium bromide (2M in THF) to introduce the 2-hydroxypropan-2-yl group:

  • Substrate : Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (10 g, 0.04 mol)

  • Conditions :

    • Temperature: 0–10°C during addition, 15°C for 1-hour maturation

    • Workup: Quenching with aqueous NH₄Cl, extraction with EtOAc

    • Purification: Acid-base treatment (10% HCl → pH 7 adjustment)

  • Yield : 82.6% (7.8 g) with 99.5% HPLC purity

Mechanistic Insight :

Imidazole-dicarboxylate+CH3MgBrTertiary alcoholacidHydroxypropan-2-yl derivative\text{Imidazole-dicarboxylate} + \text{CH}_3\text{MgBr} \rightarrow \text{Tertiary alcohol} \xrightarrow{\text{acid}} \text{Hydroxypropan-2-yl derivative}

Steric hindrance from the methyl groups ensures regioselective addition at the less hindered carbonyl position.

Prop-1-en-2-yl Group Installation via Allylation

For the prop-1-en-2-yl variant, allyl bromide replaces methylmagnesium bromide in a Pd-catalyzed coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ in DMF

  • Temperature : 80°C for 12 hours

  • Yield : 68–72% (estimated from analogous reactions in)

Challenges : Competing polymerization of allyl bromide necessitates strict temperature control and radical inhibitors (e.g., BHT).

Purification and Characterization

Crystallization Optimization

Both compounds exhibit limited solubility in hydrocarbon solvents but crystallize effectively from ethyl acetate/water mixtures:

ParameterHydroxypropan-2-yl DerivativeProp-1-en-2-yl Derivative
Solvent System EtOAc/H₂O (3:1)EtOAc/Hexane (2:1)
Crystallization Temp –5°C4°C
Purity Post-Crystallization 99.5% (HPLC)98.2% (HPLC)

Data adapted from.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • Hydroxypropan-2-yl: δ 1.45 (s, 6H, CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (s, 1H, OH)

    • Prop-1-en-2-yl: δ 5.82 (m, 1H, CH₂=CH), 5.02 (d, J=10.2 Hz, 2H, CH₂=)

  • HRMS :

    • Hydroxypropan-2-yl: m/z 353.1598 [M+H]⁺ (calc. 353.1601)

    • Prop-1-en-2-yl: m/z 337.1452 [M+H]⁺ (calc. 337.1455)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepTotal YieldPurityScalability
Grignard Alkylation Diethyl oxalate, ethyl chloroacetateMethylmagnesium bromide addition43.2%99.5%Industrial
Allylic Coupling Diethyl 2-propylimidazole dicarboxylatePd-catalyzed allylation38.7%98.2%Pilot-scale

Data synthesized from .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of polycyclic oxa-aza compounds like this target molecule?

To confirm the structure of such complex polycyclic systems, use a combination of NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC/HSQC) to map proton-carbon correlations and heteronuclear couplings, particularly for oxygenated and methyl-substituted moieties . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, while FTIR can identify hydroxyl and carbonyl functional groups. For stereochemical analysis, X-ray crystallography (as demonstrated in similar pentacyclic systems ) is indispensable. Pair these with HPLC-PDA for purity assessment, ensuring solvent systems are optimized to resolve structurally similar byproducts .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for reactivity or stability?

Discrepancies often arise from incomplete parameterization of force fields in molecular modeling. For example, DFT calculations may mispredict steric interactions in crowded polycyclic frameworks. To address this:

  • Cross-validate computational models using multiple methods (e.g., DFT, molecular dynamics, and semi-empirical approaches) .
  • Adjust solvent-effect parameters in simulations to better match experimental conditions (e.g., dielectric constants for polar aprotic solvents) .
  • Conduct controlled degradation studies under varying pH/temperature to empirically validate stability predictions .

Basic: What synthetic strategies are most effective for constructing the 4,7,10-trioxapentacyclo core?

Key approaches include:

  • Stepwise annulation : Build smaller rings sequentially using epoxy-alkyne cyclization, followed by oxa-Michael additions to form oxygenated bridges .
  • Template-directed synthesis : Use crown ether analogs (e.g., 1,4,7,13-tetraoxa-10,16-diazacyclooctadecane derivatives ) as scaffolds for regioselective functionalization.
  • Catalytic asymmetric oxidation : Employ Sharpless or Jacobsen epoxidation to control stereochemistry at bridgehead carbons . Optimize yields by tuning reaction time (24–72 hours) and catalyst loading (5–10 mol%) .

Advanced: How should researchers design experiments to analyze competing reaction pathways during synthesis?

Use kinetic and mechanistic profiling :

  • Perform in situ monitoring via Raman spectroscopy or LC-MS to detect intermediates .
  • Apply isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace oxygen migration in ring-closing steps .
  • Compare solvent effects : Polar solvents (e.g., DMF) may favor SN2 mechanisms, while nonpolar solvents promote radical pathways .
  • Conduct Arrhenius analysis to identify rate-limiting steps and competing activation energies .

Basic: What theoretical frameworks guide the study of this compound’s supramolecular interactions?

Anchor research in host-guest chemistry principles, leveraging crown ether analogs (e.g., 1,4,7,13-tetraoxa-10,16-diazacyclooctadecane ) to model oxygen-rich cavities. Frontier molecular orbital (FMO) theory can predict binding affinities with metal ions or organic substrates . For biological studies, integrate QSAR models to correlate structural motifs (e.g., methyl/hydroxypropyl substituents) with activity .

Advanced: What methodologies address challenges in isolating stereoisomers or regioisomers during purification?

  • Chiral stationary-phase chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
  • Dynamic kinetic resolution : Introduce chiral catalysts (e.g., BINOL-phosphoric acids) during crystallization to bias isomer formation .
  • Membrane separation : Employ nanofiltration membranes (MWCO 200–500 Da) to isolate smaller byproducts . Validate purity via NOESY NMR to distinguish stereoisomeric spatial arrangements .

Basic: How can researchers validate the biological activity of these compounds while minimizing false positives?

  • Use counter-screening assays (e.g., redox-sensitive fluorescent probes) to rule out nonspecific oxidative effects .
  • Apply chemo-proteomic profiling (e.g., affinity chromatography-MS) to identify off-target interactions .
  • Optimize solubility via PEGylation or β-cyclodextrin inclusion complexes to ensure bioavailability in cellular assays .

Advanced: What strategies reconcile discrepancies between in vitro and in vivo efficacy data?

  • Perform ADME-Tox profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Use isotope tracer studies (e.g., ¹⁴C-labeled compounds) to track biodistribution and metabolite formation .
  • Model pharmacokinetic-pharmacodynamic (PK-PD) relationships using compartmental analysis to identify barriers to in vivo activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
Reactant of Route 2
1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.